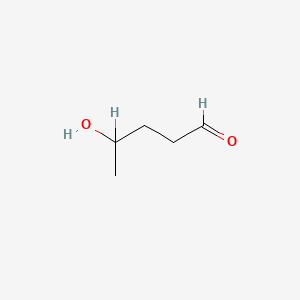
2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-
Overview
Description
JAK3-IN-14 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune system regulation. Inhibitors of JAK3, such as JAK3-IN-14, have shown promise in the treatment of autoimmune and inflammatory diseases by modulating immune responses .
Preparation Methods
The synthesis of JAK3-IN-14 involves several key steps. One common synthetic route includes the use of covalent docking and pharmacophore modeling to identify potential inhibitors. The preparation of JAK3-IN-14 typically involves the following steps :
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, which is often a heterocyclic compound.
Intermediate Formation: The starting material undergoes a series of reactions, including coupling reactions, to form key intermediates.
Final Product Formation: The intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product, JAK3-IN-14.
Industrial production methods for JAK3-IN-14 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
JAK3-IN-14 undergoes various chemical reactions, including:
Oxidation: JAK3-IN-14 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of JAK3-IN-14 may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: JAK3-IN-14 can participate in substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of JAK3-IN-14, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
JAK3-IN-14 has a wide range of scientific research applications, including:
Mechanism of Action
JAK3-IN-14 exerts its effects by selectively inhibiting the activity of JAK3. The compound binds covalently to a cysteine residue in the active site of JAK3, preventing the kinase from phosphorylating its substrates. This inhibition disrupts the JAK-STAT signaling pathway, which is critical for the transmission of signals from cytokine receptors to the nucleus . By blocking this pathway, JAK3-IN-14 modulates immune responses and reduces inflammation.
Comparison with Similar Compounds
JAK3-IN-14 is unique among JAK3 inhibitors due to its high selectivity and potency. Similar compounds include:
Tofacitinib: A JAK inhibitor with activity against multiple JAK family members, including JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used primarily for the treatment of myeloproliferative disorders.
Baricitinib: Another JAK inhibitor with selectivity for JAK1 and JAK2, used in the treatment of rheumatoid arthritis
Compared to these compounds, JAK3-IN-14 offers greater selectivity for JAK3, which may result in fewer off-target effects and improved therapeutic outcomes for patients with autoimmune and inflammatory diseases.
Properties
IUPAC Name |
5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13/h1-11,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNTXIMXKCURDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648021 | |
| Record name | 5-(Pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454234-24-3 | |
| Record name | 5-(Pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


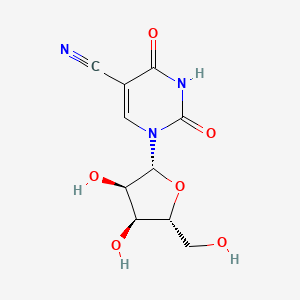
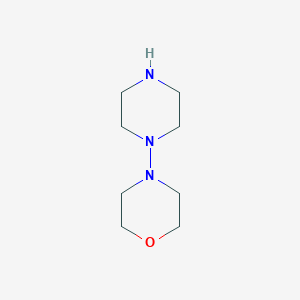
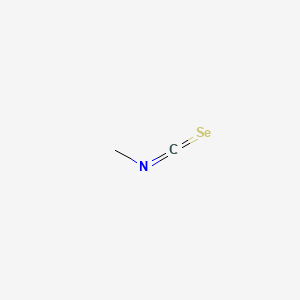
![1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3052725.png)
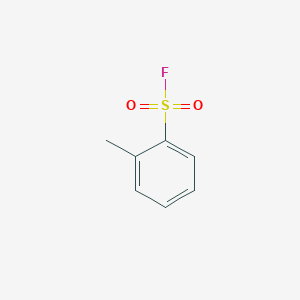
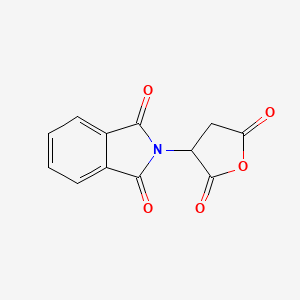


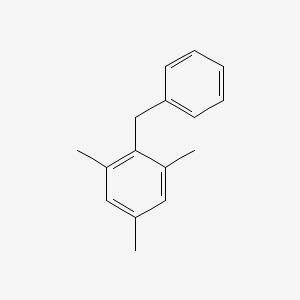
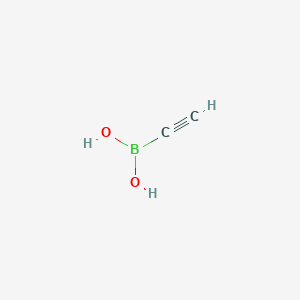
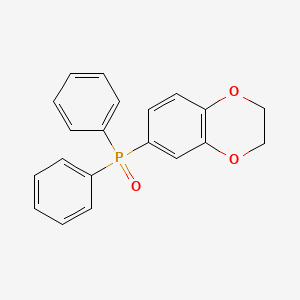
![[1,1'-Biphenyl]-3,4-diamine](/img/structure/B3052740.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)
